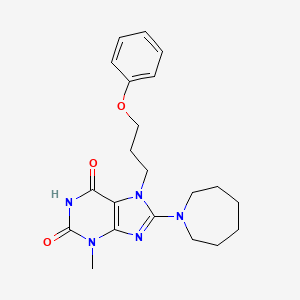
8-(azepan-1-yl)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(azepan-1-yl)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione, also known as PNU-282987, is a selective agonist for α7 nicotinic acetylcholine receptors (nAChRs). These receptors are widely distributed in the central nervous system and play an important role in cognitive function, learning, and memory. PNU-282987 has been extensively studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, schizophrenia, and depression.
Mechanism of Action
8-(azepan-1-yl)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione selectively activates α7 nAChRs, which are involved in the regulation of neurotransmitter release, synaptic plasticity, and neuronal survival. Activation of α7 nAChRs by 8-(azepan-1-yl)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione leads to an increase in the release of acetylcholine and other neurotransmitters, which can improve cognitive function and memory.
Biochemical and physiological effects:
8-(azepan-1-yl)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. 8-(azepan-1-yl)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione has also been studied for its potential antidepressant effects. In addition, 8-(azepan-1-yl)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione has been shown to have anti-inflammatory effects and to promote neuronal survival.
Advantages and Limitations for Lab Experiments
The advantages of using 8-(azepan-1-yl)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione in lab experiments include its high selectivity for α7 nAChRs, its ability to cross the blood-brain barrier, and its low toxicity. However, the limitations of using 8-(azepan-1-yl)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione in lab experiments include its relatively short half-life and the need for careful dosing to avoid receptor desensitization.
Future Directions
Future research on 8-(azepan-1-yl)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione could focus on its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and multiple sclerosis. In addition, further studies could investigate the optimal dosing and administration of 8-(azepan-1-yl)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione to maximize its therapeutic effects. Finally, the development of more selective and potent α7 nAChR agonists could lead to the discovery of new treatments for neurological disorders.
Synthesis Methods
The synthesis of 8-(azepan-1-yl)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione involves several steps, starting from the reaction of 7-bromo-3-methyl-1H-purine-2,6-dione with 3-phenoxypropylamine to form the intermediate 7-(3-phenoxypropyl)-3-methyl-1H-purine-2,6-dione. This intermediate is then reacted with 1-azepanamine to yield the final product, 8-(azepan-1-yl)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione. The synthesis of 8-(azepan-1-yl)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione has been optimized to achieve high yields and purity.
Scientific Research Applications
8-(azepan-1-yl)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione has been extensively studied for its potential therapeutic applications in neurological disorders. In preclinical studies, 8-(azepan-1-yl)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. 8-(azepan-1-yl)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione has also been studied for its potential antidepressant effects.
properties
IUPAC Name |
8-(azepan-1-yl)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-24-18-17(19(27)23-21(24)28)26(14-9-15-29-16-10-5-4-6-11-16)20(22-18)25-12-7-2-3-8-13-25/h4-6,10-11H,2-3,7-9,12-15H2,1H3,(H,23,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMASQHUMZDZIQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CCCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(azepan-1-yl)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

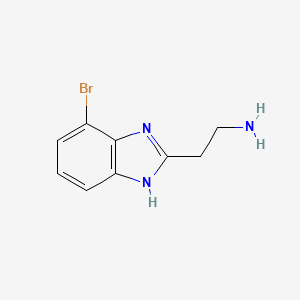
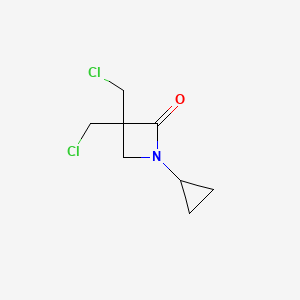
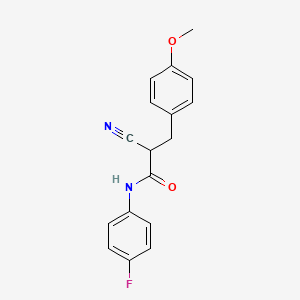
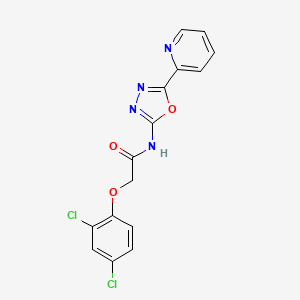
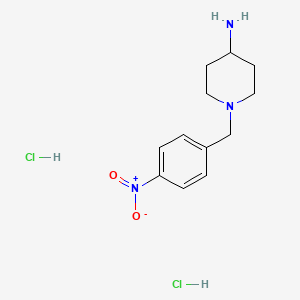
![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2587645.png)
![3-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]benzoic acid](/img/structure/B2587646.png)
![1-propyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2587647.png)

![2-{[6-(hydroxymethyl)-9-methyl-2-(3-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B2587649.png)
![5-Methyl-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2587651.png)
![N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2587653.png)
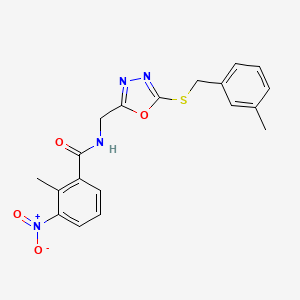
![N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]acetamide](/img/structure/B2587658.png)